Penicillin g - 61-33-6

Penicillin g

Catalog Number: EVT-261722
CAS Number: 61-33-6
Molecular Formula: C16H18N2O4S
Molecular Weight: 334.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Penicillin G, also known as benzylpenicillin, is a naturally occurring antibiotic produced by certain species of the Penicillium fungus. [] It is classified as a β-lactam antibiotic, characterized by the presence of a β-lactam ring in its molecular structure. [] In scientific research, Penicillin G serves as a valuable tool for various applications, including:

  • Investigating bacterial cell wall synthesis and mechanisms of antibiotic resistance. [, ]
  • Developing novel analytical techniques for detecting and quantifying antibiotic residues in food and environmental samples. [, , , , ]
  • Exploring the use of Penicillin G acylase in biocatalytic processes for the production of pharmaceutical intermediates. [, ]
  • Understanding the stability and degradation of Penicillin G under different environmental conditions. [, ]

Penicillin V

Relevance: Penicillin V is a structural analog of penicillin G, differing only in the substituent at the 6-position of the penam ring. While penicillin G possesses a benzyl group at this position, penicillin V features a phenoxymethyl group []. This structural difference confers greater acid stability to penicillin V, making it suitable for oral administration [].

Ampicillin

Compound Description: Ampicillin is a semi-synthetic β-lactam antibiotic belonging to the aminopenicillin class. It possesses a broader spectrum of activity compared to penicillin G, encompassing both Gram-positive and certain Gram-negative bacteria []. Ampicillin, like penicillin G, acts by inhibiting bacterial cell wall synthesis.

Relevance: Ampicillin is a derivative of 6-aminopenicillanic acid, the core structure of penicillin G. It differs from penicillin G by the presence of an amino group at the α-carbon of the benzyl side chain []. This modification enhances its penetration through the outer membrane of Gram-negative bacteria, expanding its spectrum of activity.

Amoxicillin

Relevance: Amoxicillin is a close structural analog of ampicillin, both being derivatives of 6-aminopenicillanic acid []. Amoxicillin differs from ampicillin by the presence of a hydroxyl group at the para position of the phenyl ring on the side chain. This subtle structural change results in improved pharmacokinetic properties, including enhanced oral absorption.

Benzylpenicilloyl-polylysine (PPL)

Relevance: PPL is a hapten formed by the covalent modification of proteins by penicillin G []. Its formation and subsequent recognition by the immune system are the primary drivers of penicillin G allergy.

Minor Determinant Mixture (MDM)

Relevance: MDM consists of various degradation products of penicillin G, such as penicilloic acid and penilloic acid, that act as minor determinants in penicillin allergy []. While less potent than PPL, these compounds contribute to the overall allergic response to penicillin G.

Cefradine

Relevance: While belonging to a different class of β-lactam antibiotics (cephalosporins), cefradine shares a similar β-lactam ring structure and mechanism of action with penicillin G []. Both antibiotics target penicillin-binding proteins involved in bacterial cell wall synthesis.

Penicilloic Acid

Relevance: Penicilloic acid is a key degradation product of penicillin G that can be found in environmental samples and biological fluids [, , ]. While lacking antibacterial activity, it contributes to the overall penicillin G load and can elicit allergic reactions in sensitized individuals as part of the MDM.

Penilloic Acid

Relevance: Penilloic acid is another significant degradation product of penicillin G found in various matrices [, , ]. Similar to penicilloic acid, it lacks antibacterial activity but contributes to the total penicillin G burden and can trigger allergic responses as part of the MDM.

Phenylacetic Acid

Relevance: Phenylacetic acid is a crucial building block in the production of penicillin G by Penicillium species [, ]. Its availability in the culture medium directly influences penicillin G yield.

6-Aminopenicillanic Acid (6-APA)

Relevance: 6-APA is the fundamental structural unit of penicillin G from which various semi-synthetic penicillins, including ampicillin and amoxicillin, are derived [, ]. Its production from penicillin G through enzymatic hydrolysis by penicillin G acylase is crucial for the pharmaceutical industry.

(1R)-1-Acetamido-2-(3-carboxyphenyl)ethaneboronic Acid

Relevance: This compound represents a novel class of β-lactamase inhibitors with potent activity against TEM-1, a clinically significant β-lactamase []. Its design was based on the structure of penicillin G and aimed to mimic the interactions of the substrate with the enzyme's active site.

(1R)-1-Phenylacetamido-2-(3-carboxyphenyl)ethylboronic Acid

Relevance: This compound is structurally very similar to (1R)-1-acetamido-2-(3-carboxyphenyl)ethaneboronic acid and exhibits even greater potency against TEM-1 β-lactamase []. The presence of the phenylacetamido side chain, mimicking that of penicillin G, significantly enhances its inhibitory activity.

(1R)-1-Acetamido-2-(3-carboxy-2-hydroxyphenyl)ethylboronic Acid

Relevance: This compound represents a further refinement in the design of boronic acid-based TEM-1 β-lactamase inhibitors []. The incorporation of the phenolic hydroxyl group was intended to enhance binding affinity through additional hydrogen bonding interactions within the enzyme's active site.

Source and Classification

Penicillin G is naturally produced by the fungus Penicillium chrysogenum. It is classified under the beta-lactam antibiotics, which also include cephalosporins and other derivatives. The compound exhibits bactericidal properties by inhibiting bacterial cell wall synthesis, making it effective against a range of infectious diseases.

Synthesis Analysis

The synthesis of Penicillin G can occur through both natural fermentation processes and synthetic methods. The primary biosynthetic pathway involves several key amino acids:

  1. L-alpha-aminoadipic acid
  2. L-cysteine
  3. L-valine

These precursors are combined enzymatically in Penicillium chrysogenum to form the tripeptide δ-(L-alpha-aminoadipyl)-L-cysteinyl-D-valine (ACV). This tripeptide is then converted into isopenicillin N (IPN) by the enzyme IPN synthase, followed by acylation to produce Penicillin G through the action of isopenicillin N acyltransferase (IAT) .

Recent studies have demonstrated direct enzymatic synthesis methods using cyclases from Penicillium chrysogenum and Acremonium chrysogenum, which allow for more efficient production of Penicillin G . Additionally, research indicates that optimizing fermentation conditions and using immobilized enzymes can enhance yields significantly .

Molecular Structure Analysis

Penicillin G has a complex molecular structure characterized by its beta-lactam ring fused to a thiazolidine ring. The molecular formula for Penicillin G is C16H19N2O4SC_{16}H_{19}N_{2}O_{4}S, with a molecular weight of approximately 334.4 g/mol.

Key Structural Features

  • Beta-lactam ring: Essential for antibacterial activity, this four-membered cyclic amide is highly reactive.
  • Thiazolidine ring: This five-membered ring contains sulfur and contributes to the stability and function of the molecule.
  • Acyl side chain: The phenylacetyl group enhances the drug's antibacterial properties and influences its pharmacokinetics.

The structural integrity of Penicillin G is crucial for its mechanism of action, as any modifications can significantly reduce its efficacy .

Chemical Reactions Analysis

Penicillin G undergoes various chemical reactions, particularly hydrolysis, which can lead to the formation of 6-aminopenicillanic acid (6-APA) and phenylacetic acid. The hydrolysis reaction typically occurs under alkaline conditions and is catalyzed by penicillin G amidase (PGA), an enzyme that cleaves the amide bond in the side chain while preserving the beta-lactam ring .

Key Reactions

  1. Hydrolysis:
    Penicillin G+H2O6 APA+Phenylacetic Acid\text{Penicillin G}+\text{H}_2\text{O}\rightarrow \text{6 APA}+\text{Phenylacetic Acid}
  2. Enzymatic transformations: PGA catalyzes the conversion of various penicillins into their corresponding 6-APA derivatives, which serve as precursors for synthesizing semisynthetic antibiotics like amoxicillin and ampicillin .

These reactions highlight the importance of enzymatic processes in modifying Penicillin G for improved therapeutic applications.

Mechanism of Action

The mechanism of action for Penicillin G involves inhibition of bacterial cell wall synthesis. It specifically targets penicillin-binding proteins (PBPs), which are essential for cross-linking peptidoglycan layers in bacterial cell walls.

Detailed Mechanism

  1. Binding to PBPs: Penicillin G binds covalently to active site serine residues in PBPs.
  2. Inhibition of Transpeptidation: This binding inhibits transpeptidation reactions necessary for cell wall integrity.
  3. Cell Lysis: As a result, bacteria are unable to maintain their cell wall structure, leading to osmotic lysis and ultimately cell death.

This mechanism underscores why Penicillin G is particularly effective against rapidly dividing bacteria that rely on robust cell wall structures .

Physical and Chemical Properties Analysis

Penicillin G possesses several notable physical and chemical properties:

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water; insoluble in organic solvents like ether.
  • Stability: Sensitive to heat and acidic conditions; best stored at low temperatures.
  • pH Stability: Stable at neutral pH but degrades rapidly under acidic conditions.

These properties influence both its formulation as a pharmaceutical product and its storage conditions .

Applications

Penicillin G has extensive applications in medical practice:

  1. Antibacterial Treatment: Effective against infections caused by Gram-positive bacteria such as streptococci and staphylococci.
  2. Surgical Prophylaxis: Used to prevent infections during surgical procedures.
  3. Biosynthesis Precursor: Serves as a precursor for synthesizing other beta-lactam antibiotics through hydrolysis .
  4. Research Applications: Utilized in studies related to antibiotic resistance mechanisms and biosynthetic pathways.
Historical Context & Discovery of Penicillin G

Alexander Fleming’s Serendipitous Discovery (1928) & Early Characterization

In September 1928, Alexander Fleming, Professor of Bacteriology at St. Mary’s Hospital in London, returned from vacation to find a contaminated Petri dish containing Staphylococcus bacteria. A mold identified as Penicillium notatum (later reclassified as Penicillium rubens) had inhibited bacterial growth in a zone surrounding its colonies. Fleming isolated this antibacterial substance, naming it "penicillin" to avoid the phrase "mould broth filtrate" [1] [8]. His experiments demonstrated efficacy against Gram-positive pathogens like Streptococcus and Corynebacterium diphtheriae, but not Gram-negative bacteria such as Salmonella typhimurium [8] [9]. Despite publishing his findings in the British Journal of Experimental Pathology (1929), Fleming failed to purify penicillin due to its instability and limited tools. He maintained the strain by distributing cultures to other researchers, though interest waned until the 1930s [1] [6].

Key Factors in the Discovery:

  • Temperature Sensitivity: The ambient temperature (~20°C) during Fleming’s absence favored mold growth before bacterial proliferation [8].
  • Lysozyme Research: Fleming’s prior work on the enzyme lysozyme (1922) prepared him to recognize antibacterial activity [6].

Oxford University’s Contributions: Purification & Early Clinical Trials (1939–1941)

In 1939, Howard Florey (Professor of Pathology) and Ernst Chain (biochemist) at Oxford University’s Sir William Dunn School of Pathology launched a systematic effort to purify penicillin. Norman Heatley devised a countercurrent extraction method using amyl acetate and water, achieving semi-pure extracts [2] [9]. The team converted laboratories into production facilities using ceramic culture vessels, bedpans, and milk churns to grow Penicillium [2].

Critical milestones:

  • Mouse Protection Study (May 1940): Mice infected with lethal Streptococci survived when treated with penicillin, while controls died within 17 hours [2] [9].
  • First Human Trial (February 1941): Police officer Albert Alexander, suffering from sepsis from a rose thorn scratch (or bombing injury, per conflicting accounts), showed dramatic improvement after penicillin injections. He died when supplies were exhausted, highlighting scarcity [2] [4]. Subsequent trials on five patients proved penicillin’s efficacy, though limited yields restricted broader use [2] [8].

Table: Oxford Team’s Key Innovations

ContributorRoleAchievement
Norman HeatleyBiochemistDesigned extraction/purification system
Edward AbrahamChemistUtilized alumina chromatography for purification
Howard FloreyTeam leaderCoordinated animal/human trials

Wartime Production: US-UK Collaboration & Industrial Scale-Up (1941–1945)

With WWII impeding UK production, Florey and Heatley traveled to the U.S. in 1941. The U.S. Department of Agriculture’s Northern Regional Research Laboratory (NRRL) in Peoria, Illinois, became pivotal. Andrew Moyer discovered that substituting lactose for sucrose and adding corn steep liquor (a byproduct of corn wet-milling) increased yields 20-fold [1] [4].

Industrial mobilization:

  • Deep-Tank Fermentation: Pfizer, Merck, and Squibb developed submerged fermentation techniques, enabling growth of Penicillium in aerated tanks (5,000–10,000-gallon capacity) instead of surface cultures [1] [9].
  • Strain Sourcing: A global search led to the isolation of a high-yielding Penicillium chrysogenum strain from a moldy cantaloupe in a Peoria market (NRRL 1951). Mutagenesis with X-rays/UV further boosted productivity [1] [4].
  • Output Surge: Production rose from ≤100 patients treated in 1942 to 2.3 million doses monthly by 1945, facilitated by the War Production Board [1] [9].

Table: Wartime Production Statistics

YearU.S. Penicillin ProductionKey Development
1941< 100 patient dosesHeatley-Moyer corn steep liquor method
194321 billion units/monthDeep-tank fermentation adoption
19456.8 trillion units/monthSupply for D-Day landings

Strain Development: Penicillium chrysogenum Optimization & Corn Steep Liquor Utilization

The transition from Penicillium notatum to Penicillium chrysogenum was driven by the latter’s suitability for submerged fermentation and higher intrinsic yield [4] [10]. Strain NRRL 1951 (from cantaloupe) produced six times more penicillin than Fleming’s original isolate [1] [4]. Mutagenesis at the Carnegie Institution and University of Wisconsin enhanced productivity through X-ray and UV-induced mutations [1].

Corn steep liquor (CSL) was instrumental as a low-cost nitrogen source. Its composition included:

  • Lactic acid (promoting pH stability)
  • Amino acids (e.g., phenylacetic acid, a side-chain precursor for Penicillin G)
  • Vitamins/Minerals (e.g., zinc, iron) supporting fungal metabolism [3] [7]

Table: Biochemical Role of Corn Steep Liquor Components

ComponentConcentration in CSLFunction in Fermentation
Lactic acid26–32 g/100gpH buffer; carbon source
Amino acids10–15 g/100gNitrogen source; penicillin biosynthesis
Phenylacetic acidTracePrecursor for Penicillin G side-chain
Reducing sugars12–18 g/100gEnergy substrate

CSL’s variability posed challenges, but its integration into media standardized industrial production [3] [7]. Modern analyses confirm CSL provides 80% of essential nutrients for Penicillium chrysogenum, with enzymatic release of bound amino acids during fermentation sustaining prolonged biosynthesis [3] [7].

Properties

CAS Number

61-33-6

Product Name

Penicillin g

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Molecular Formula

C16H18N2O4S

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-13(20)11(14(18)23-16)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1

InChI Key

JGSARLDLIJGVTE-MBNYWOFBSA-N

SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C

Solubility

Slightly soluble (210 mg/L)
WHITE, CRYSTALLINE POWDER; PH OF 3% AQ SOLN 5.0-7.5; SPECIFIC OPTICAL ROTATION: +285-310 DEG @ 22 °C/D (0.7%); DECOMP 214-217 °C; MODERATELY HYGROSCOPIC; FREELY SOL IN WATER, IN ISOTONIC NACL SOLN, IN DEXTROSE SOLN; MODERATELY SOL IN GLYCEROL & ALCOHOLS /PENICILLIN G POTASSIUM/
PRACTICALLY INSOL IN WATER; SOL IN PEANUT OIL; FREELY SOL IN METHANOL, BENZENE, CHLOROFORM, AMYL ACETATE /METHYL ESTER/
SPARINGLY SOL IN WATER; INSOL IN PETROLEUM ETHER; SOL IN METHANOL, ETHANOL, ETHER, ETHYL ACETATE, BENZENE, CHLOROFORM, ACETONE
2.85e-01 g/L

Synonyms

Benpen
Benzylpenicillin
Benzylpenicillin Potassium
Coliriocilina
Crystapen
Or-pen
Parcillin
Pekamin
Pengesod
Penibiot
Penicilina G Llorente
Penicillin G
Penicillin G Jenapharm
Penicillin G Potassium
Penicillin G Sodium
Penicillin Grünenthal
Penilevel
Peniroger
Pfizerpen
Sodiopen
Sodipen
Sodium Benzylpenicillin
Sodium Penicillin
Unicilina
Ursopen
Van-Pen-G

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C

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